Contrast Agent Intermediate vs. 2,3,5-Isomer
The 3,4,5-triiodo substitution pattern is explicitly required for synthesis of nonionic X-ray contrast agents such as iohexol, iodixanol, iopentol, and ioxilan. Patents describe a process for preparing these agents using N-alkylated-acylamino-triiodophenyl compounds, with the 3,4,5-triiodophenyl moiety serving as the core iodinated aromatic scaffold [1]. The positional isomer 2,3,5-Triiodobenzyl alcohol (CAS 31075-53-3) is not documented in any patent or primary literature as a viable precursor for this class of contrast agents; instead, its established application is as a plant growth regulator via auxin inhibition and as an AKT pathway inhibitor in cancer cell studies .
| Evidence Dimension | Documented synthetic utility as contrast agent precursor |
|---|---|
| Target Compound Data | Patent-documented precursor for iohexol, iodixanol, iopentol, ioxilan synthesis |
| Comparator Or Baseline | 2,3,5-Triiodobenzyl alcohol (CAS 31075-53-3): No patent documentation for contrast agent synthesis |
| Quantified Difference | Qualitative: documented utility vs. absence of documentation |
| Conditions | Patent literature review; synthetic pathway requirements for nonionic X-ray contrast agents |
Why This Matters
For procurement in contrast agent R&D or manufacturing, only the 3,4,5-isomer aligns with established synthetic routes; the 2,3,5-isomer is functionally irrelevant to this application.
- [1] Villa, M., et al. Process for the preparation of contrast agents. U.S. Patent Application Publication WO1998056755A1. Filed June 17, 1998. View Source
